6-Bromobenzo[d]oxazole-2-carbonitrile
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Overview
Description
6-Bromobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrN2O. It is characterized by the presence of a bromine atom at the 6th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole-2-carbonitrile typically involves the bromination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alkylated or arylated derivatives.
Oxidation Products: Oxazole derivatives with various substituents.
Reduction Products:
Scientific Research Applications
6-Bromobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its heterocyclic structure allows for π-π interactions with aromatic residues in biological targets, enhancing its binding specificity .
Comparison with Similar Compounds
Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluorobenzo[d]oxazole-2-carbonitrile:
Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .
Biological Activity
6-Bromobenzo[d]oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and an oxazole ring, which contribute to its unique biological properties. The molecular formula is C9H6BrN2O, with a molecular weight of approximately 227.06 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
- Antimicrobial Activity : Research indicates that 6-Bromobenzo[d]oxazole exhibits moderate antibacterial activity against specific strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have indicated that this compound may influence cell proliferation and apoptosis in cancer cell lines, demonstrating potential anticancer effects.
Biochemical Pathways
The compound affects several biochemical pathways:
- Arachidonic Acid Pathway : By inhibiting COX-2, it alters the arachidonic acid pathway, impacting inflammation and pain signaling.
- Cell Signaling : It modulates key signaling pathways involved in cellular metabolism and gene expression, contributing to its anticancer effects.
Pharmacokinetics
In silico studies suggest favorable pharmacokinetic properties for this compound:
- Absorption : Strong gastrointestinal tract absorption has been noted.
- Blood-Brain Barrier Permeability : The compound shows low permeability across the blood-brain barrier, indicating potential for peripheral rather than central nervous system effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative effects .
Cell Line IC50 (µM) MCF-7 10.5 HeLa 8.3 -
Antimicrobial Studies : The compound was tested against various bacterial strains, showing moderate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Streptococcus pneumoniae 12 - Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with this compound induces apoptosis in cancer cells through the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins like Bax .
Properties
Molecular Formula |
C9H5BrN2O |
---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
InChI Key |
RPYQSMLKCGVEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CC#N |
Origin of Product |
United States |
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